Home > Products > Screening Compounds P58183 > 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 78999-61-8

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Catalog Number: EVT-3194374
CAS Number: 78999-61-8
Molecular Formula: C6H7N3O3
Molecular Weight: 169.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142)

  • Compound Description: BMS-986142 is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK) []. This compound exhibits significant potency and selectivity for BTK and demonstrates a favorable tolerability and safety profile. As a result, it has been advanced into clinical studies for the treatment of autoimmune diseases [].

N-[2-chloro-4-(trifluoromethyl) phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4- tetrahydropyrimidine-5-carboxamide

  • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity []. The "substituted phenyl" at the 4-position allows for a variety of structural modifications, enabling exploration of structure-activity relationships.

6-Methyl-2- oxo-N-(4-(Piperidin-1-yl) Phenyl)-1,2,3,4-Tetrahydropyrimidine-5- Carboxamide Derivatives

  • Compound Description: This series of Biginelli dihydropyrimidines was investigated for their antimicrobial, antifungal, and antimalarial activities []. The compounds were synthesized using a multistep process starting from 4-fluoro nitrobenzene and piperidine [].

N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides

  • Compound Description: These novel analogs were synthesized using an optimized, environmentally friendly catalytic process and were subsequently screened for in vitro antibacterial and antifungal activity against a panel of clinically relevant microorganisms [].

N-(4-Fluorophenyl)-6-Methyl-2-Oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxamides

  • Compound Description: This series of compounds was designed and synthesized as potential HIV integrase strand transfer inhibitors []. Although they exhibited inhibitory activity against the isolated enzyme, they failed to show antiviral activity in cell culture due to cytotoxicity [].

(R)-2,4-Dioxo-5-fluoro-l-[1-(methoxycarbonyl) ethylaminocarbonylmethyl]-1,2,3,4-tetrahydropyrimidine (5-FUAPM)

  • Compound Description: 5-FUAPM is a dipeptide compound synthesized and characterized for its potential antitumor activity []. It exhibits promising antitumor activities in biological assays [].

1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385)

  • Compound Description: TAK-385 is a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor []. It exhibits improved in vivo activity compared to its predecessor, sufugolix, and is currently undergoing clinical development [].
Overview

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic organic compound with the molecular formula C6_6H7_7N3_3O3_3 and a molecular weight of approximately 169.14 g/mol. It belongs to the class of pyrimidine derivatives, which are characterized by their aromatic nitrogen-containing ring structures. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases.

Synthesis Analysis

Methods

The synthesis of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves several key steps:

  1. Condensation Reaction: The synthesis often starts with the condensation of urea with ethyl acetoacetate. This reaction forms an intermediate that is crucial for the subsequent cyclization.
  2. Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring structure. This step is often facilitated by heating under acidic conditions.
  3. Methylation: A methylating agent may be used to introduce the methyl group at position 1 of the pyrimidine ring.
  4. Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve high purity and yield.

In industrial applications, continuous flow reactors and optimized reaction conditions are employed to enhance yield and scalability.

Molecular Structure Analysis

Structure

The molecular structure of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide features:

  • A pyrimidine ring with two keto groups located at positions 2 and 4.
  • A carboxamide group at position 5.
  • A methyl group at position 1.

This configuration contributes to its chemical reactivity and biological activity. The compound's planar structure allows for effective interactions with biological targets.

Data

  • Molecular Formula: C6_6H7_7N3_3O3_3
  • Molecular Weight: 169.14 g/mol
  • CAS Number: 78999-61-8 .
Chemical Reactions Analysis

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide participates in various chemical reactions:

Types of Reactions

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like hydrogen peroxide.
  • Reduction: Reduction can convert carbonyl groups into alcohols or other functional groups using reducing agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring, allowing for the introduction of diverse functional groups.

These reactions enable the generation of various substituted derivatives with enhanced properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide primarily involves its interaction with specific molecular targets in biological systems:

Process

The compound is known to inhibit Protein Tyrosine Kinase (PTK), an enzyme involved in various signaling pathways that regulate cell growth and metabolism. By binding to the active site of PTK, it disrupts normal cellular signaling processes .

Data

Research indicates that this inhibition can lead to significant biological effects, including antimicrobial and antiviral activities. The compound's ability to interfere with enzyme activity suggests potential therapeutic applications against microbial infections.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but should be stored in a dry environment at controlled temperatures (2–8°C) to maintain integrity.
  • Reactivity: Exhibits reactivity typical of pyrimidine derivatives due to its functional groups .
Applications

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several notable applications in scientific research:

Scientific Uses

  • Medicinal Chemistry: Investigated for its potential as a therapeutic agent against various diseases due to its biological activities.
  • Chemical Synthesis: Serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
  • Agriculture: Used in the development of agrochemicals and herbicides due to its unique chemical properties.

Research continues to explore its full range of applications and efficacy in treating microbial infections and other health-related issues.

Introduction: Academic Significance of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Classification within the Uracil-Derived Pharmacophore Landscape

Structurally, 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (C₆H₇N₃O₃; MW 169.14 g/mol) belongs to the 5-substituted uracil pharmacophore family, distinguished by its dual functionalization: a methyl group at the N1 position and a carboxamide (-C(O)NH₂) at C5 [3] [4]. This configuration diverges significantly from canonical uracil derivatives:

  • C5 Carboxamide vs. Carboxylate: Unlike its carboxylic acid analog (1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, CAS 14383-42-7), the carboxamide group introduces hydrogen bond donor/acceptor versatility without ionization, markedly altering electrostatic potential and lipophilicity profiles [1] [5] [6].
  • N1 Methylation: Methylation at N1 eliminates a potential hydrogen bond donor site but enhances metabolic stability and membrane permeability compared to unmethylated counterparts like 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide [4] [7].
  • Tautomeric Flexibility: The scaffold supports lactam-lactim tautomerism, with the carboxamide group potentially adopting syn or anti conformations. This dynamic behavior influences molecular recognition, particularly in interactions with enzymes targeting pyrimidine bases [3].

Table 1: Classification of Key Uracil C5 Derivatives

Compound NameCAS NumberC5 SubstituentN1 ModificationMolecular Formula
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide78999-61-8-C(O)NH₂-CH₃C₆H₇N₃O₃
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid14383-42-7-COOH-CH₃C₆H₆N₂O₄
Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate42821-92-1-COOCH₃-HC₆H₆N₂O₄

Historical Context and Emergence in Medicinal Chemistry Research

The compound emerged as a synthetic analog during explorations of uracil’s chemical space in the late 20th century, primarily as an intermediate for nucleoside modification and enzyme inhibition studies:

  • Synthetic Origins: Early routes leveraged 5-carboxylic acid precursors (CAS 14383-42-7) or methyl esters (e.g., methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, CAS 42821-92-1), undergoing ammonolysis to yield the carboxamide. This transformation aimed to mimic natural nucleobases while introducing non-hydrolyzable peptide-like bonds [5] [7].
  • Evolution from Metabolic Probes: Initial interest focused on its potential to inhibit enzymes involved in pyrimidine metabolism (e.g., dihydroorotate dehydrogenase), capitalizing on the carboxamide’s resemblance to transition states or endogenous substrates. Its N1 methylation prevented undesired glycosylation, preserving the scaffold for non-nucleoside applications [4].
  • Commercial Availability: By the early 2000s, suppliers like Santa Cruz Biotechnology listed the compound (Catalog # sc-273387) for research, signaling its utility in high-throughput screening and mechanistic studies, though pharmacological characterization remained limited [4].

Core Structural Motifs and Their Theoretical Implications for Bioactivity

The molecule’s bioactivity potential stems from three interconnected structural domains:

  • Uracil Dione System: The 2,4-dioxo configuration provides strong hydrogen-bond acceptor sites at O2 and O4, typically engaging with biomolecular targets via Watson-Crick-like pairing. N3-H serves as a key donor, though N1 methylation disrupts complementary pairing with adenine derivatives [3] [7].
  • C5 Carboxamide: This group introduces a hybrid donor/acceptor unit (-NH₂) and a carbonyl acceptor (-C=O). The SMILES notation "CN1C=C(C(=O)NC1=O)C(=O)N" underscores its planar orientation, enabling simultaneous bifunctional interactions with protein targets. Computational models (e.g., in silico CCS predictions) suggest moderate polarity (Predicted CCS: 130.6 Ų for [M+H]⁺), balancing membrane permeability and solubility [3].
  • Conformational Constraints: The pyrimidine ring enforces coplanarity between the carboxamide and dione systems, creating an extended conjugated π-system. This rigidity preorganizes the molecule for binding to flat interfaces (e.g., enzyme active sites or nucleic acid surfaces), potentially enhancing affinity and selectivity [3] [4].

Table 2: Key Physicochemical Properties

PropertyValueMeasurement Method/Notes
Molecular FormulaC₆H₇N₃O₃Confirmatory elemental analysis
Molecular Weight169.14 g/molCalculated from formula
Monoisotopic Mass169.0487 DaMS-ESI
Predicted CCS ([M+H]⁺)130.6 ŲComputational modeling [3]
Hydrogen Bond Donors3-NH₂ (2H) and N3-H (1H)
Hydrogen Bond Acceptors5O2, O4, C5=O, and carboxamide O/N

Identification of Key Knowledge Gaps Driving Current Research

Despite its intriguing features, comprehensive characterization of this carboxamide derivative remains incomplete, highlighting several research priorities:

  • Target Deconvolution: The compound’s binding partners beyond putative pyrimidine-processing enzymes are largely unmapped. High-throughput proteomic studies (e.g., affinity-based pulldown) are needed to identify interactomes and elucidate mechanisms distinct from carboxylic acid analogs [4].
  • Structure-Activity Relationship (SAR) Expansion: Systematic modification of the carboxamide group (e.g., N-alkylation or sulfonamide bioisosteres) could optimize selectivity and potency. Current literature lacks comparative data against methyl ester or carboxylic acid congeners [6] [7].
  • Metabolic Stability and In Vivo Efficacy: Predicted metabolic soft spots (e.g., carboxamide hydrolysis or N3 oxidation) require experimental validation via microsomal assays. No in vivo pharmacokinetic or efficacy data exists, hindering translational applications [3] [4].
  • Material Property Optimization: While the compound is commercially available (e.g., 250 mg for $158 [4]), its solid-state properties (e.g., polymorphism, solubility profile) are unreported. These characteristics critically impact formulation for biological testing.

Table 3: Critical Research Gaps and Proposed Approaches

Knowledge GapCurrent StatusRecommended Research Approach
Comprehensive target identificationLimited to theoretical enzyme associationsAffinity chromatography + MS proteomics
SAR relative to C5 analogsFragmentary; no systematic comparisonsSynthesis of C5 ester/acid/carboxamide series with biochemical screening
In vivo bioavailabilityNo pharmacokinetic data availableRodent studies with IV/PO dosing and LC-MS/MS analysis
Solid-state characterizationUndefined polymorphism and solubilityX-ray crystallography + kinetic solubility assays

Properties

CAS Number

78999-61-8

Product Name

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

IUPAC Name

1-methyl-2,4-dioxopyrimidine-5-carboxamide

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

InChI

InChI=1S/C6H7N3O3/c1-9-2-3(4(7)10)5(11)8-6(9)12/h2H,1H3,(H2,7,10)(H,8,11,12)

InChI Key

HKELWXCXPBFGRR-UHFFFAOYSA-N

SMILES

CN1C=C(C(=O)NC1=O)C(=O)N

Canonical SMILES

CN1C=C(C(=O)NC1=O)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.